molecular formula C7H5NOS B8779676 Thieno[3,2-c]pyridin-7(6H)-one

Thieno[3,2-c]pyridin-7(6H)-one

Cat. No. B8779676
M. Wt: 151.19 g/mol
InChI Key: SQWKFBLKOGDINN-UHFFFAOYSA-N
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Patent
US09370515B2

Procedure details

To a solution of 5,6-dihydro-5-tosylthieno[3,2-c]pyridin-7(4H)-one (1.24 g, 4.03 mmol, 1.0 equiv) in HOt-Bu (15.0 mL) was added KOt-Bu (904 mg, 8.06 mmol, 2.0 equiv) and heated to reflux for 2 h. The mixture was quenched with water and then extracted with ethyl acetate. Purification by column chromatography using 50% ethyl acetate in hexanes elution gave 1.09 g of white solid, 89%.
Name
5,6-dihydro-5-tosylthieno[3,2-c]pyridin-7(4H)-one
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([N:11]1[CH2:16][C:15](=[O:17])[C:14]2[S:18][CH:19]=[CH:20][C:13]=2[CH2:12]1)(C1C=CC(C)=CC=1)(=O)=O.CC([O-])(C)C.[K+]>OC(C)(C)C>[S:18]1[C:14]2[C:15](=[O:17])[CH2:16][N:11]=[CH:12][C:13]=2[CH:20]=[CH:19]1 |f:1.2|

Inputs

Step One
Name
5,6-dihydro-5-tosylthieno[3,2-c]pyridin-7(4H)-one
Quantity
1.24 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC2=C(C(C1)=O)SC=C2
Name
Quantity
904 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
50% ethyl acetate in hexanes elution

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2C=NCC(C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 178.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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